molecular formula C5H11ClFNO B1449128 3-(2-Fluoroethoxy)azetidine hydrochloride CAS No. 1344700-64-6

3-(2-Fluoroethoxy)azetidine hydrochloride

Cat. No. B1449128
M. Wt: 155.6 g/mol
InChI Key: PRQZKBPVCNRGIA-UHFFFAOYSA-N
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Description

“3-(2-Fluoroethoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “3-(2-Fluoroethoxy)azetidine hydrochloride” involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The InChI code for “3-(2-Fluoroethoxy)azetidine hydrochloride” is 1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2; (H,6,7) .


Physical And Chemical Properties Analysis

“3-(2-Fluoroethoxy)azetidine hydrochloride” is a liquid at room temperature . It has a molecular weight of 155.6 .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of azetidine derivatives, including compounds similar to 3-(2-fluoroethoxy)azetidine hydrochloride, have been extensively studied due to their potential as intermediates in the synthesis of complex chemical structures. For example, Dejaegher et al. (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines and explored their reactivity, highlighting the potential of azetidine derivatives in organic synthesis (Dejaegher, Mangelinckx, & de Kimpe, 2002). Similarly, the use of azetidines as building blocks for the preparation of various heterocyclic compounds, including those containing trifluoromethyl groups, emphasizes their versatility in drug development and synthesis of medicinally relevant molecules (Dao Thi et al., 2018).

Medicinal Chemistry Applications

In medicinal chemistry, azetidine derivatives have been utilized for their potential biological activities. For instance, azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) have been explored for their therapeutic potential, showcasing the importance of azetidine derivatives in the development of new drugs (Ferraris et al., 2007). Additionally, the synthesis of novel Schiff bases and azetidines derived from phenyl urea derivatives and their evaluation for in-vitro antioxidant activity underline the diverse applications of azetidine derivatives in pharmaceutical research (Nagavolu et al., 2017).

Biochemical and Pharmacological Research

Azetidine derivatives are also of interest in biochemical and pharmacological research. For example, the protective effects of certain azetidine derivatives on hypoxia-induced toxicity by suppressing microglial activation in BV-2 cells highlight their potential therapeutic applications in central nervous system diseases (Kim et al., 2015). Moreover, the exploration of azetidine derivatives for antimicrobial and anticancer properties, such as new quinolone antibiotics utilizing azetidine derivatives, indicates their significance in the search for new treatment options for infectious diseases and cancer (Rajulu et al., 2014).

Safety And Hazards

The safety data sheet for azetidine hydrochloride, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

Azetidines are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and the focus is on the most recent advances, trends, and future directions .

properties

IUPAC Name

3-(2-fluoroethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-1-2-8-5-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZKBPVCNRGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoroethoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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